
7-Phenylheptan-1-amine
Vue d'ensemble
Description
7-Phenylheptan-1-amine: is an organic compound with the molecular formula C13H21N It is characterized by a heptane chain with a phenyl group attached to the seventh carbon and an amine group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 7-Phenylheptan-1-amine involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from bromobenzene and magnesium in dry ether. The Grignard reagent is then reacted with 1-bromoheptane to form 7-phenylheptane. Subsequent amination of 7-phenylheptane using ammonia or an amine source under high pressure and temperature yields this compound.
-
Reductive Amination: : Another method involves the reductive amination of 7-phenylheptanal. This process uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon to convert the aldehyde group to an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes. The processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 7-Phenylheptan-1-amine can undergo oxidation reactions, typically forming 7-phenylheptan-1-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form 7-phenylheptane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
-
Substitution: : The amine group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: 7-Phenylheptan-1-one.
Reduction: 7-Phenylheptane.
Substitution: Various amides or secondary/tertiary amines depending on the substituents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Phenylheptan-1-amine is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism by which 7-Phenylheptan-1-amine exerts its effects depends on its interaction with molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with proteins, potentially modulating their activity. It may also act as a precursor to bioactive compounds that interact with specific receptors or enzymes, influencing cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Phenylheptane: Lacks the amine group, making it less reactive in certain chemical reactions.
7-Phenylheptan-1-one: Contains a ketone group instead of an amine, leading to different reactivity and applications.
7-Phenylheptanal: An aldehyde derivative, used in different synthetic pathways compared to the amine.
Uniqueness
7-Phenylheptan-1-amine is unique due to its combination of a phenyl group and a primary amine on a heptane backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications.
Propriétés
IUPAC Name |
7-phenylheptan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFFKDHHNGBVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

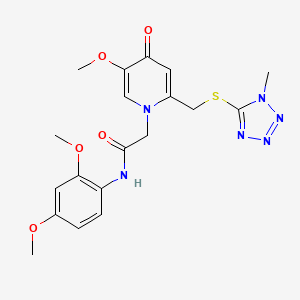
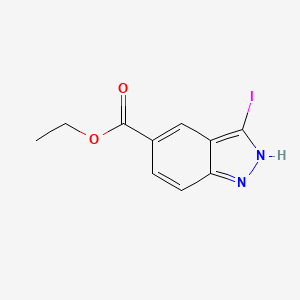
![2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2591097.png)
![N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2591098.png)
![N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591099.png)
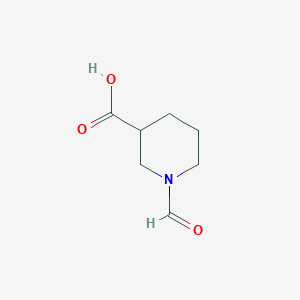
![1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2591102.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2591103.png)
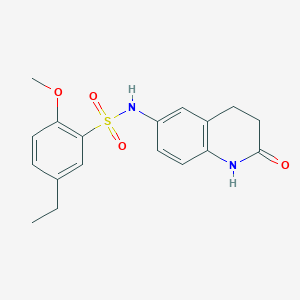
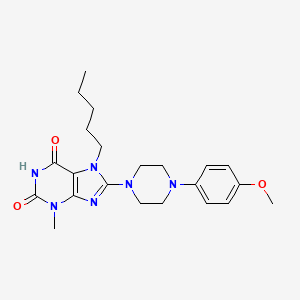
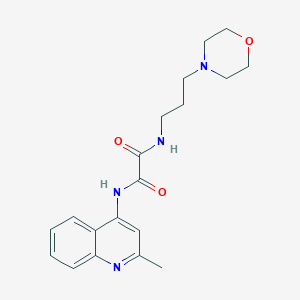

![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)
![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
